molecular formula C8H7N3O2 B1457602 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid CAS No. 1499578-19-6

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Cat. No. B1457602
M. Wt: 177.16 g/mol
InChI Key: FIWMPOOBKALXOP-UHFFFAOYSA-N
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Description

“7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is a chemical compound with the CAS Number: 1499578-19-6 . It has a molecular weight of 177.16 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been reported in various studies . For instance, one study reported the synthesis of a compound from 33 (154 mg, 1.00 mmol) and 6-(bromomethyl)-2-chloroquinoline (307 mg, 1.20 mmol) .


Molecular Structure Analysis

The InChI code for “7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” is 1S/C8H7N3O2/c1-11-3-6 (8 (12)13)5-2-9-4-10-7 (5)11/h2-4H,1H3, (H,12,13) . Further structural analysis can be found in various studies .


Chemical Reactions Analysis

The chemical reactions involving pyrrolo[2,3-d]pyrimidine derivatives have been studied in the context of their antiviral activity . For instance, the discovery of compound 1 as a Zika virus (ZIKV) inhibitor has prompted investigations into its 7H-pyrrolo[2,3-d]pyrimidine scaffold .


Physical And Chemical Properties Analysis

The physical and chemical properties of “7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” include a molecular weight of 119.12 g/mol, XLogP3-AA of 0.7, hydrogen bond donor count of 1, hydrogen bond acceptor count of 2, and rotatable bond count of 0 .

Scientific Research Applications

Medicinal Chemistry: Kinase Inhibition

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine derivatives have been explored for their potential as kinase inhibitors . These compounds can be designed to selectively inhibit specific kinases involved in disease pathways, offering therapeutic potential for conditions such as cancer.

Agricultural Chemistry: Crop Protection Agents

The pyrrolopyrimidine scaffold is being investigated for its use in developing new crop protection agents . These compounds can serve as the basis for pesticides or herbicides, contributing to the protection of crops from pests and diseases.

Material Science: Organic Electronic Materials

In material science, pyrrolopyrimidine derivatives are being studied for their electronic properties . They could be used in the development of organic electronic materials, which are essential for creating flexible electronic devices.

Environmental Science: Pollutant Degradation

Research into pyrrolopyrimidine compounds includes their application in environmental science, particularly in the degradation of pollutants . These compounds could play a role in environmental remediation techniques.

Biochemistry: Enzyme Inhibition

The pyrrolopyrimidine core structure is significant in biochemistry for its enzyme inhibition properties . It can be used to study the inhibition of enzymes that are crucial in various biochemical pathways.

Pharmacology: Drug Development

In pharmacology, 7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid is a valuable intermediate in the synthesis of drugs . It is particularly important in the development of novel therapeutic agents targeting various diseases.

Analytical Chemistry: Chromatography Standards

This compound can also be used in analytical chemistry as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of substances .

Chemical Synthesis: Building Block

Lastly, it serves as a versatile building block in chemical synthesis, enabling the creation of a wide array of complex molecules for further research and development .

Safety And Hazards

The safety information for “7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid” includes pictograms GHS06, GHS07, GHS08, GHS09, and a signal word of warning . Hazard statements include H302, H315, H319, H320, H335 .

Future Directions

The future directions for the study of pyrrolo[2,3-d]pyrimidine derivatives could involve further exploration of their antiviral properties , as well as their potential as inhibitors of various kinases .

properties

IUPAC Name

7-methylpyrrolo[2,3-d]pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-11-3-6(8(12)13)5-2-9-4-10-7(5)11/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWMPOOBKALXOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CN=CN=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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